molecular formula C9H6ClN3 B15229742 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile

Cat. No.: B15229742
M. Wt: 191.62 g/mol
InChI Key: DLVPTSKURKVCMB-UHFFFAOYSA-N
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Description

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor.

    Acetonitrile Substitution: The final step involves the substitution of an acetonitrile group at the 1-position of the pyrrolopyridine ring, typically using a nucleophilic substitution reaction with acetonitrile and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolopyridine N-oxides.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the acetonitrile group.

    1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the 1-position.

Uniqueness

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to the presence of both the chlorine atom and the acetonitrile group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile

InChI

InChI=1S/C9H6ClN3/c10-8-1-4-12-9-7(8)2-5-13(9)6-3-11/h1-2,4-5H,6H2

InChI Key

DLVPTSKURKVCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CN2CC#N

Origin of Product

United States

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